molecular formula C23H43N5O6 B14645723 L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine CAS No. 56672-74-3

L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine

Cat. No.: B14645723
CAS No.: 56672-74-3
M. Wt: 485.6 g/mol
InChI Key: RNKXRNFBEXQPKV-ZDRBWGSPSA-N
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Description

L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine is a synthetic peptide composed of five amino acids: L-isoleucine, D-alanine, D-alanine, L-valine, and D-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-D-alanyl-D-alanyl-L-valyl-D-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.

    Substitution: Introducing different functional groups to the peptide chain.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions.

    Oxidation: Often achieved using oxidizing agents like hydrogen peroxide or performic acid.

    Substitution: Requires specific reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Properties

CAS No.

56672-74-3

Molecular Formula

C23H43N5O6

Molecular Weight

485.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H43N5O6/c1-9-13(6)17(24)21(31)26-14(7)19(29)25-15(8)20(30)28-18(12(4)5)22(32)27-16(23(33)34)10-11(2)3/h11-18H,9-10,24H2,1-8H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)/t13-,14+,15+,16+,17-,18-/m0/s1

InChI Key

RNKXRNFBEXQPKV-ZDRBWGSPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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